(3-chlorophenyl)methyl 1-[(3-chlorophenyl)methyl]azetidine-3-carboxylate
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Overview
Description
(3-chlorophenyl)methyl 1-[(3-chlorophenyl)methyl]azetidine-3-carboxylate is a synthetic organic compound characterized by the presence of a chlorinated phenyl group and an azetidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-chlorophenyl)methyl 1-[(3-chlorophenyl)methyl]azetidine-3-carboxylate typically involves the reaction of (3-chlorophenyl)methylamine with azetidine-3-carboxylic acid. The reaction is carried out under controlled conditions, often in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
(3-chlorophenyl)methyl 1-[(3-chlorophenyl)methyl]azetidine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group into alcohols.
Substitution: The chlorinated phenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, (3-chlorophenyl)methyl 1-[(3-chlorophenyl)methyl]azetidine-3-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.
Biology
In biological research, this compound may be used to study the effects of chlorinated phenyl groups on biological systems. It can serve as a model compound to investigate the interactions between small molecules and biological macromolecules.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. Its structure suggests it could be a candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of (3-chlorophenyl)methyl 1-[(3-chlorophenyl)methyl]azetidine-3-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The chlorinated phenyl group and the azetidine ring play crucial roles in binding to these targets, potentially inhibiting or activating specific pathways. The exact molecular targets and pathways would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: A compound with two chlorine atoms on an aniline ring, used in the production of dyes and herbicides.
Mono-Methyl Phthalate: An analytical standard used in various chemical analyses.
Uniqueness
(3-chlorophenyl)methyl 1-[(3-chlorophenyl)methyl]azetidine-3-carboxylate is unique due to the presence of both a chlorinated phenyl group and an azetidine ring. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
(3-chlorophenyl)methyl 1-[(3-chlorophenyl)methyl]azetidine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17Cl2NO2/c19-16-5-1-3-13(7-16)9-21-10-15(11-21)18(22)23-12-14-4-2-6-17(20)8-14/h1-8,15H,9-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPKAOSJJLXJMEW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1CC2=CC(=CC=C2)Cl)C(=O)OCC3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17Cl2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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